4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
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Description
4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H26N6 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.22189485 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thus regulating many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
It can be inferred from similar compounds that it may bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to the inhibition of the target’s activity, resulting in the modulation of downstream cellular processes .
Biochemical Pathways
Given its potential target, it can be inferred that it may affect thePI3K/Akt signaling pathway , which is often deregulated in a wide variety of tumors . The inhibition of this pathway can lead to decreased cell proliferation and survival .
Result of Action
Based on its potential target and mode of action, it can be inferred that it may lead to theinhibition of cell proliferation and survival , which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases, which are essential for signal transduction pathways. The compound’s interaction with these enzymes involves binding to the active site, inhibiting their activity, and thereby modulating downstream signaling pathways. This inhibition can lead to altered cellular responses, making the compound a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell proliferation, apoptosis, and differentiation. By modulating cell signaling pathways, such as the PI3K/AKT/mTOR pathway, the compound can alter gene expression and cellular metabolism. This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. The inhibition of these enzymes results in the downregulation of signaling pathways, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of various metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes. The precise subcellular distribution of the compound can influence its efficacy and specificity .
Properties
IUPAC Name |
4-methyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-16-13-18(24-7-2-3-8-24)22-19(21-16)25-11-9-23(10-12-25)15-17-5-4-6-20-14-17/h4-6,13-14H,2-3,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHHSGHVUOLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.